molecular formula C12H16N2O4 B4740492 N-(3-methoxypropyl)-2-(2-nitrophenyl)acetamide

N-(3-methoxypropyl)-2-(2-nitrophenyl)acetamide

Cat. No. B4740492
M. Wt: 252.27 g/mol
InChI Key: ARWXDMJWDLSBMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxypropyl)-2-(2-nitrophenyl)acetamide, also known as MPN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPN belongs to the class of nitroaromatic compounds and has a molecular weight of 277.31 g/mol.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-2-(2-nitrophenyl)acetamide involves the formation of a complex between the compound and the metal ion. The complex formation results in a change in the fluorescence properties of N-(3-methoxypropyl)-2-(2-nitrophenyl)acetamide, which can be detected using spectroscopic techniques.
Biochemical and Physiological Effects
N-(3-methoxypropyl)-2-(2-nitrophenyl)acetamide has also been studied for its potential biochemical and physiological effects. It has been found to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(3-methoxypropyl)-2-(2-nitrophenyl)acetamide in laboratory experiments is its high selectivity and sensitivity towards certain metal ions. However, one of the limitations is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several potential future directions for the research on N-(3-methoxypropyl)-2-(2-nitrophenyl)acetamide. One area of interest is the development of new fluorescent probes based on the structure of N-(3-methoxypropyl)-2-(2-nitrophenyl)acetamide for the detection of other metal ions. Another potential direction is the investigation of the potential biomedical applications of N-(3-methoxypropyl)-2-(2-nitrophenyl)acetamide, particularly in the treatment of cancer and neurodegenerative disorders.
In conclusion, N-(3-methoxypropyl)-2-(2-nitrophenyl)acetamide is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its high selectivity and sensitivity towards certain metal ions make it a promising candidate for use in environmental monitoring and biomedical applications. However, its potential toxicity requires careful handling and disposal. Further research is needed to explore its full potential and develop new applications based on its structure.

Scientific Research Applications

N-(3-methoxypropyl)-2-(2-nitrophenyl)acetamide has been extensively studied for its potential applications in various fields. One of the major areas of research is its use as a fluorescent probe for the detection of metal ions. N-(3-methoxypropyl)-2-(2-nitrophenyl)acetamide has been found to exhibit high selectivity and sensitivity towards certain metal ions, making it a promising candidate for use in environmental monitoring and biomedical applications.

properties

IUPAC Name

N-(3-methoxypropyl)-2-(2-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-18-8-4-7-13-12(15)9-10-5-2-3-6-11(10)14(16)17/h2-3,5-6H,4,7-9H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARWXDMJWDLSBMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxypropyl)-2-(2-nitrophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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